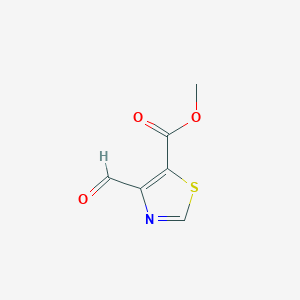

Methyl 4-formyl-1,3-thiazole-5-carboxylate

Description

Methyl 4-formyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a formyl group at the 4-position and a methyl ester at the 5-position. The thiazole ring’s electron-rich nature, combined with the reactive aldehyde and ester functionalities, makes this compound a versatile intermediate in medicinal chemistry and materials science. Its formyl group enables further derivatization (e.g., condensation reactions), while the ester moiety allows for hydrolysis to carboxylic acids or transesterification .

Properties

IUPAC Name |

methyl 4-formyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-10-6(9)5-4(2-8)7-3-11-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXBZJSWCXNSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide under acidic conditions . The reaction mixture is then subjected to deprotection reactions to yield the target compound .

Industrial Production Methods: In industrial settings, the synthesis of Methyl 4-formyl-1,3-thiazole-5-carboxylate often involves optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Oxidation: Methyl 4-carboxy-1,3-thiazole-5-carboxylate.

Reduction: Methyl 4-hydroxymethyl-1,3-thiazole-5-carboxylate.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Methyl 4-formyl-1,3-thiazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex thiazole derivatives. It can undergo various chemical transformations including:

- Oxidation : Leading to compounds like Methyl 4-carboxy-1,3-thiazole-5-carboxylate.

- Reduction : Resulting in Methyl 4-hydroxymethyl-1,3-thiazole-5-carboxylate.

- Substitution Reactions : Producing various substituted thiazole derivatives depending on the reagents used.

The biological properties of methyl 4-formyl-1,3-thiazole-5-carboxylate have been widely studied, revealing its potential as:

- Antimicrobial Agent : Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, derivatives synthesized from thiazoles have shown promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 40 to 70 µg/mL .

- Anticancer Activity : The compound has been explored for its anticancer properties. A study found that certain thiazole derivatives can induce cell death in cancer cells by disrupting mitotic processes through inhibition of specific kinesins involved in cell division .

Pharmaceutical Development

Methyl 4-formyl-1,3-thiazole-5-carboxylate is being investigated for its potential use in developing new pharmaceuticals:

- Anti-inflammatory Agents : Its derivatives are being researched for their ability to inhibit inflammatory pathways, which could lead to new treatments for inflammatory diseases.

- Neuroprotective Effects : Some studies suggest that thiazole-based compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Industrial Applications

In addition to its research applications, methyl 4-formyl-1,3-thiazole-5-carboxylate finds use in various industrial processes:

- Dyes and Biocides Production : The compound is utilized in the synthesis of dyes and biocides due to its reactive functional groups.

- Chemical Reaction Accelerators : Its unique structure allows it to act as an accelerator in certain chemical reactions, enhancing efficiency in industrial applications.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4a | 40 | Bacillus subtilis |

| 4b | 55 | Escherichia coli |

| 4c | 70 | Staphylococcus aureus |

| 4d | 50 | Candida albicans |

This table summarizes the Minimum Inhibitory Concentration values for several synthesized thiazole derivatives against common microbial strains.

Table 2: Synthesis Pathways for Thiazole Derivatives

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | Methyl 4-carboxy-1,3-thiazole-5-carboxylate | Oxidizing agent at room temperature |

| Reduction | Methyl 4-hydroxymethyl-1,3-thiazole-5-carboxylate | Reducing agent under mild conditions |

| Substitution | Various thiazole derivatives | Varies based on reagent selection |

This table outlines different synthetic pathways utilized to derive various thiazole compounds from methyl 4-formyl-1,3-thiazole-5-carboxylate.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, influencing pathways related to inflammation, cell proliferation, and microbial inhibition . The formyl group can also undergo reactions that modify its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 4-formyl-1,3-thiazole-5-carboxylate and related compounds:

Biological Activity

Methyl 4-formyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-formyl-1,3-thiazole-5-carboxylate features a thiazole ring with a formyl and carboxylate group, contributing to its reactivity and biological activity. The thiazole moiety is critical for its interaction with various biological targets, enhancing its potential as a pharmaceutical agent .

The specific biological targets of methyl 4-formyl-1,3-thiazole-5-carboxylate are not fully elucidated; however, it is hypothesized to interact with enzymes and proteins similarly to other thiazole derivatives. Thiazoles are known to influence multiple biochemical pathways through:

- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways.

- Binding Interactions : The compound may bind to active sites on proteins or alter their conformation, impacting their function .

Biological Activities

Methyl 4-formyl-1,3-thiazole-5-carboxylate exhibits several notable biological activities:

- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various pathogens such as Staphylococcus aureus and Candida species .

- Antitumor Properties : Research indicates that thiazoles can exert cytotoxic effects on cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole structure can enhance its anticancer efficacy . For example, certain thiazoles have been reported with IC50 values in the low micromolar range against cancer cell lines.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including methyl 4-formyl-1,3-thiazole-5-carboxylate. The results indicated that compounds with electron-withdrawing groups exhibited superior activity against Gram-positive bacteria compared to standard antibiotics .

Anticancer Activity

In a comparative study of thiazole derivatives against different cancer cell lines, methyl 4-formyl-1,3-thiazole-5-carboxylate exhibited promising cytotoxicity. The compound's structural features were analyzed to determine their influence on activity. Notably, the presence of a methyl group at specific positions was linked to enhanced antitumor effects .

Cellular Effects

Thiazoles have been shown to affect cellular functions by influencing cell signaling pathways and gene expression. Methyl 4-formyl-1,3-thiazole-5-carboxylate potentially alters cellular metabolism through these interactions .

Molecular Mechanisms

At the molecular level, thiazoles may exert their effects via:

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing Methyl 4-formyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

- The synthesis of thiazole derivatives often involves cyclization reactions or functionalization of pre-existing thiazole cores. For example, the formyl group can be introduced via Vilsmeier-Haack formylation or oxidation of methyl groups. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) critically affect regioselectivity and yield. Evidence from analogous compounds highlights the use of acetic acid reflux for cyclocondensation and sodium acetate as a base to stabilize intermediates .

Q. How is X-ray crystallography employed to resolve the molecular structure of Methyl 4-formyl-1,3-thiazole-5-carboxylate derivatives?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For related thiazoles, SCXRD at low temperatures (e.g., 113 K) reduces thermal motion artifacts, achieving precision with R-factors < 0.05. Key parameters include dihedral angles between the thiazole ring and substituents (e.g., 45–72° for chlorophenyl/nitrophenyl groups), which inform steric and electronic interactions . SHELX software is widely used for structure solution and refinement, leveraging direct methods and Fourier synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

- NMR : and NMR identify substituents (e.g., formyl protons at δ 9.8–10.2 ppm).

- IR : Stretching frequencies for C=O (1700–1750 cm) and C=N (1600–1650 cm) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) validates molecular formulas.

- Contradictions (e.g., unexpected coupling in NMR) are resolved via 2D techniques (COSY, HSQC) or computational modeling .

Advanced Research Questions

Q. How do electronic effects of the formyl and methyl ester groups influence the reactivity of the thiazole core?

- The electron-withdrawing formyl group increases electrophilicity at the thiazole C-2 and C-4 positions, facilitating nucleophilic substitutions. The methyl ester acts as a directing group, stabilizing intermediates via resonance. DFT calculations on analogous thiazoles show decreased electron density at the sulfur atom, altering redox behavior .

Q. What challenges arise in crystallizing Methyl 4-formyl-1,3-thiazole-5-carboxylate, and how are polymorphism or twinning addressed?

- Polymorphism is common due to conformational flexibility of the formyl group. Twinning, observed in related compounds, is mitigated by slow evaporation in ethanol or acetonitrile. Data collection with a Rigaku Saturn724+ CCD diffractometer and absorption correction (CrystalClear software) improves data quality. SHELXL refinement with TWIN/BASF commands resolves twinning .

Q. How do intermolecular interactions (e.g., C–H···O) affect crystal packing and material properties?

- Weak hydrogen bonds (C–H···O, 2.5–3.0 Å) form dimeric or chain motifs, influencing solubility and melting points. For example, in Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, C–H···O interactions create antiparallel dimers, contributing to a high melting point (40–402°C) .

Q. What methodologies are used to analyze data contradictions in spectroscopic vs. crystallographic results?

- Discrepancies between NMR (solution state) and SCXRD (solid state) are addressed via variable-temperature NMR or PXRD to probe conformational dynamics. For example, SCXRD may reveal planar conformations undetected in solution due to rapid rotation .

Methodological Considerations

- Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in cyclization reactions .

- Crystallization : Screen solvents with varying polarities (e.g., ethanol, DMF) to isolate polymorphs .

- Data Analysis : Employ Olex2 or Mercury for visualizing intermolecular interactions and Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.